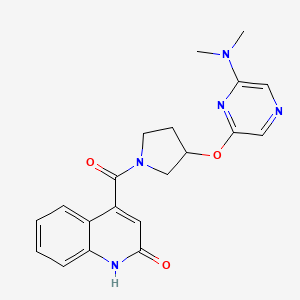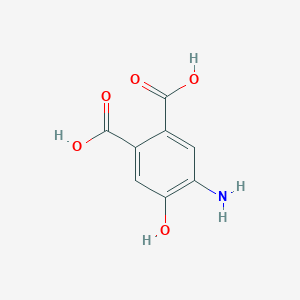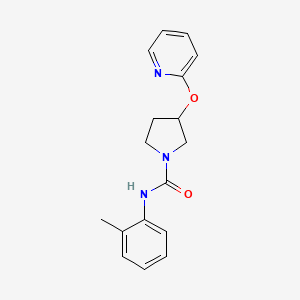![molecular formula C21H25N3O5S B2517890 N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021116-87-9](/img/structure/B2517890.png)
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide" is a structurally complex molecule that is likely to have significant pharmacological properties based on its molecular framework. The presence of a phenylpiperazine moiety suggests potential central nervous system activity, as this structure is commonly found in drugs that target neurotransmitter receptors. The benzo[d][1,3]dioxole group is a bioisostere for phenyl rings and can confer unique physicochemical properties to the molecule. The sulfonyl and carboxamide functionalities indicate the molecule could engage in hydrogen bonding and other polar interactions, which are important for binding to biological targets.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, analogues of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been synthesized as potent and selective 5-HT(1B/1D) antagonists . These compounds were synthesized through various organic reactions, including amidation and sulfonamide formation, which are likely similar to the steps needed to synthesize the compound . The synthesis of benzamide-based heterocycles has also been reported, involving reactions such as alkylation and cyclocondensation . These methods could potentially be adapted for the synthesis of "N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray analysis . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its potential interactions with biological targets. The molecular structure influences the compound's reactivity, binding affinity, and overall pharmacological profile.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to participate in various chemical reactions. For example, the reductive amination of chromenones with different substituted aromatic aldehydes has been used to synthesize novel compounds with potential antimicrobial activity . The presence of reactive functional groups such as carboxamide and sulfonyl in the compound of interest suggests that it could undergo similar reactions, which could be utilized to create a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The log P and log D values, which are measures of a compound's lipophilicity, have been calculated for related compounds, providing insight into their potential bioavailability and distribution within the body . The presence of both polar (sulfonyl, carboxamide) and nonpolar (phenylpiperazine, benzo[d][1,3]dioxole) regions in the molecule suggests it may have amphiphilic properties, which could affect its solubility and membrane permeability.
Scientific Research Applications
Antimalarial and Antiviral Potential
- Antimalarial Activity: Research has shown that derivatives of N-(phenylsulfonyl)acetamide, which share a structural similarity with the compound , exhibit significant in vitro antimalarial activity. These compounds demonstrate promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and selectivity indexes, making them potential candidates for antimalarial drugs (Fahim & Ismael, 2021).
- COVID-19 Drug Potential: The same study also explored the utility of these sulfonamides against SARS-CoV-2 (COVID-19), using molecular docking studies. The results indicated a small energy affinity against key COVID-19 proteins, suggesting a potential role in COVID-19 treatment (Fahim & Ismael, 2021).
Antimicrobial Activities
- Antibacterial and Antifungal Properties: A study on benzoxazole derivatives, which are structurally related to the compound of interest, revealed promising antibacterial activity against specific bacterial strains. These findings suggest potential applications of similar compounds in antibacterial therapies (Temiz-Arpaci et al., 2021).
Anticancer Applications
- Cytotoxic Activity Against Cancer Cells: Research on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which are structurally akin to the compound , has demonstrated potent cytotoxic activity against several human cancer cell lines. This indicates potential applications in developing anticancer therapies (Ravichandiran et al., 2019).
Molecular Docking and Computational Studies
- Molecular Docking Studies: The compound's close analogs have been subjected to molecular docking studies to explore their interactions with biological targets. This suggests the potential of the compound for similar computational drug design applications (Weng et al., 2011).
Miscellaneous Applications
- Catalytic Activity in Organic Synthesis: Related compounds have been used as catalysts in organic synthesis, indicating possible applications of the compound in synthetic chemistry and material science (Khazaei et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide interacts with acetylcholinesterase by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cognitive functions .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels. This affects the cholinergic neurotransmission pathway, which is involved in learning and memory processes .
Pharmacokinetics
The compound’s ability to inhibit acetylcholinesterase suggests it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The inhibition of acetylcholinesterase by N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide results in increased acetylcholine levels. This can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(17-7-8-19-20(15-17)29-16-28-19)22-9-4-14-30(26,27)24-12-10-23(11-13-24)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRJZFCGNFWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)





![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)


![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)
